molecular formula C15H13N5O3 B2585175 8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879463-89-5

8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2585175
CAS No.: 879463-89-5
M. Wt: 311.301
InChI Key: ZDUKVBLNIJFGMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this exact compound are not available, general methods for synthesizing similar compounds like quinazoline and imidazole derivatives have been reported. These methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a quinazoline moiety, which is a type of nitrogen-containing heterocyclic compound .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) focused on synthesizing N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. This compound showed potent 5-HT(1A) receptor ligand activity and exhibited anxiolytic-like activity in mice. The research suggested that such derivatives could be valuable for creating new compounds with potential anxiolytic or antidepressant effects (Zagórska et al., 2009).

Structure-Activity Relationships

Another study by Zagórska et al. (2015) explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. The research found that these compounds generally had higher affinity values for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. The study also highlighted the importance of a substituent at the 7-position for receptor affinity and selectivity (Zagórska et al., 2015).

Antiviral Activity

Research by Kim et al. (1978) described the synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and related derivatives, showcasing their moderate antiviral activity against certain viruses at non-toxic dosage levels. This study indicates the potential of imidazo derivatives in antiviral applications (Kim et al., 1978).

Properties

IUPAC Name

6-(2-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-8-7-19-11-12(18(2)15(23)17-13(11)22)16-14(19)20(8)9-5-3-4-6-10(9)21/h3-7,21H,1-2H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUKVBLNIJFGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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